Cyclohexanecarboxylic anhydride chemical properties and structure
Cyclohexanecarboxylic anhydride chemical properties and structure
An In-Depth Technical Guide to Cyclohexanecarboxylic Anhydride: Structure, Properties, and Applications
Introduction
Cyclohexanecarboxylic anhydride, with the CAS number 22651-87-2, is a dicarboxylic acid anhydride featuring two cyclohexyl rings linked by an anhydride functional group.[1] This compound serves as a highly valuable and reactive intermediate in organic synthesis. Its utility stems from the electrophilic nature of its carbonyl carbons, making it an effective acylating agent for a variety of nucleophiles. It is derived from cyclohexanecarboxylic acid, where two acid molecules condense with the loss of a water molecule.[1] In the fields of pharmaceutical development and materials science, cyclohexanecarboxylic anhydride and its derivatives are employed as key building blocks for constructing complex molecular architectures, including polymers and active pharmaceutical ingredients (APIs).[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, structure, reactivity, synthesis, and applications, with a focus on its practical use in research and development.
Molecular Structure and Physicochemical Properties
The structure of cyclohexanecarboxylic anhydride consists of two cyclohexanecarbonyl moieties joined by an oxygen atom. The molecule's formal IUPAC name is cyclohexanecarbonyl cyclohexanecarboxylate.[5] The presence of the anhydride linkage confers significant reactivity, while the non-polar cyclohexyl groups influence its solubility and physical state.
Key Physicochemical Data
The properties of cyclohexanecarboxylic anhydride make it suitable for various synthetic applications, often appearing as a colorless to pale yellow liquid with a characteristic odor.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₂O₃ | [1][5][6] |
| Molecular Weight | 238.32 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 356.9°C at 760 mmHg; 156°C at 0.7 mmHg | [6][7] |
| Density | 1.082 g/cm³ | [6] |
| Flash Point | 161.2°C | [6] |
| Refractive Index | 1.4740 - 1.4780 | [6] |
| XLogP3-AA | 4.1 | [5][6] |
| Hydrogen Bond Donors | 0 | [5][6] |
| Hydrogen Bond Acceptors | 3 | [5][6] |
| Rotatable Bond Count | 4 | [5][6] |
| Solubility | Moderately soluble in organic solvents | [1] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the identification and quality control of cyclohexanecarboxylic anhydride.
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Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum of an anhydride is the presence of two carbonyl (C=O) stretching bands. For cyclohexanecarboxylic anhydride, these appear at approximately 1820 cm⁻¹ (symmetric stretch) and 1750 cm⁻¹ (asymmetric stretch). The presence of two distinct peaks is a hallmark of the anhydride functional group, resulting from the coupling of the two carbonyl vibrations. A C-O stretching band is also observed in the 1300-900 cm⁻¹ region.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The spectrum is dominated by broad multiplets in the aliphatic region (typically ~1.2-2.5 ppm) corresponding to the numerous non-equivalent protons on the two cyclohexyl rings. Protons on the carbon alpha to the carbonyl group are the most deshielded and appear further downfield.[8]
-
¹³C NMR : The carbonyl carbons are highly deshielded and resonate around 171 ppm.[8] The aliphatic carbons of the cyclohexyl rings appear in the range of approximately 25-45 ppm.[5][8]
-
-
Mass Spectrometry (MS) : In mass spectrometry, a common fragmentation pattern for anhydrides involves the formation of acylium ions. The exact mass of cyclohexanecarboxylic anhydride is 238.15689456 Da.[5][6]
Synthesis and Manufacturing
Cyclohexanecarboxylic anhydride is typically prepared through methods common for anhydride synthesis. The most direct route involves the dehydration of cyclohexanecarboxylic acid.
Common Synthesis Route: Dehydration of Cyclohexanecarboxylic Acid
This method involves heating two equivalents of cyclohexanecarboxylic acid with a dehydrating agent, such as acetic anhydride or a chloroformate, often in the presence of a base like triethylamine or pyridine to facilitate the reaction.[9][10]
Another established method is the reaction of cyclohexanecarbonyl chloride (the acid chloride of cyclohexanecarboxylic acid) with one equivalent of cyclohexanecarboxylic acid or its carboxylate salt.[10][11] This reaction proceeds via a nucleophilic acyl substitution mechanism.
Chemical Reactivity and Key Reactions
The reactivity of cyclohexanecarboxylic anhydride is governed by the anhydride functional group. The carbonyl carbons are highly electrophilic and susceptible to attack by nucleophiles. This reactivity makes it an excellent reagent for introducing the cyclohexanecarbonyl group into other molecules.[12]
Hydrolysis
Like most anhydrides, cyclohexanecarboxylic anhydride readily reacts with water in a hydrolysis reaction to yield two molecules of the parent carboxylic acid.[1][10][13] This reaction is often undesirable during storage, necessitating that the compound be protected from moisture.[14]
Causality: The reaction is driven by the high electrophilicity of the carbonyl carbons and the nucleophilicity of water. The carboxylate ion formed in the mechanism is a good leaving group because its negative charge is stabilized by resonance.
Experimental Protocol: Hydrolysis of Cyclohexanecarboxylic Anhydride
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Setup: Place 1.0 g of cyclohexanecarboxylic anhydride into a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents: Add 20 mL of deionized water to the flask.
-
Reaction: Gently heat the mixture to reflux using a heating mantle. The anhydride, initially immiscible, will slowly react and dissolve.
-
Monitoring: Stir the reaction at reflux for 1-2 hours until the mixture becomes a single homogeneous phase, indicating the completion of hydrolysis.
-
Workup: Allow the solution to cool to room temperature. The product, cyclohexanecarboxylic acid, may precipitate if its solubility limit is exceeded.
-
Isolation: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield cyclohexanecarboxylic acid.
Acylation Reactions
Cyclohexanecarboxylic anhydride is a potent acylating agent used to form esters and amides by reacting with alcohols and amines, respectively.[12][15] These reactions proceed via nucleophilic acyl substitution.[10][16]
Causality: The reaction is more efficient than using a carboxylic acid directly because the carboxylate is a much better leaving group than the hydroxide ion (-OH). Pyridine or another non-nucleophilic base is often used as a solvent and catalyst; it deprotonates the nucleophile to increase its reactivity and neutralizes the carboxylic acid byproduct, driving the reaction to completion.[10]
Experimental Protocol: Synthesis of Ethyl Cyclohexanecarboxylate
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanecarboxylic anhydride (1 equivalent).
-
Reagents: Dissolve the anhydride in anhydrous pyridine (acting as solvent and base). Cool the solution to 0°C in an ice bath.
-
Addition: Slowly add absolute ethanol (1.1 equivalents) to the stirred solution via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting anhydride is consumed.
-
Workup: Quench the reaction by slowly adding dilute hydrochloric acid to neutralize the pyridine. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (to remove the cyclohexanecarboxylic acid byproduct), followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Isolation: Purify the crude product by flash column chromatography or vacuum distillation to obtain pure ethyl cyclohexanecarboxylate.
Applications in Research and Drug Development
Cyclohexanecarboxylic acid and its derivatives, including the anhydride, are important intermediates in the pharmaceutical industry.[4]
-
Scaffold Synthesis: The cyclohexyl moiety is a common structural motif in many drug molecules. The anhydride provides an efficient way to attach this scaffold to other fragments via stable ester or amide linkages. It is used in the synthesis of key building blocks for drug candidates.[17]
-
Prodrug Formation: The anhydride can be used to temporarily modify a drug molecule containing a hydroxyl or amine group. This can improve properties like solubility or bioavailability, with the ester or amide bond being cleaved in vivo to release the active drug.
-
Polymer and Materials Science: Polyanhydrides derived from dicarboxylic acids like 1,4-cyclohexanedicarboxylic acid are investigated for use in biodegradable polymers and controlled drug release systems.[2][18] The degradation of these polymers via hydrolysis of the anhydride linkages allows for the gradual release of an encapsulated therapeutic agent.[18]
Safety and Handling
Cyclohexanecarboxylic anhydride is an irritant and requires careful handling to avoid exposure.
-
GHS Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[5]
-
Handling: Work should be conducted in a well-ventilated area or a chemical fume hood.[14] Avoid breathing vapors or mists. Direct contact with skin and eyes should be prevented by using appropriate personal protective equipment (PPE).[14][19] The compound is moisture-sensitive and should be stored in a tightly closed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[14][19]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14][19]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and protective clothing.[14][19]
-
Respiratory Protection: If ventilation is inadequate or if vapors/mists are generated, use a NIOSH/MSHA-approved respirator.[19]
-
-
First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[14][20] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical aid.[14]
Conclusion
Cyclohexanecarboxylic anhydride is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, materials science, and pharmaceutical development. Its utility is centered on its ability to act as an efficient acylating agent, enabling the straightforward introduction of the cyclohexanecarbonyl group. A thorough understanding of its structure, properties, and reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in a research and development setting.
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